5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid

Antibiotic Discovery Fragment-Based Drug Design P. aeruginosa FabF

5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid is a highly substituted pyrazole building block (C10H14N2O2) featuring a cyclopentyl group at the 5-position and a methyl group at the N1 position, distinguishing it from simpler pyrazole carboxylic acids. This specific substitution pattern is not a generic intermediate but a scaffold found in the core of biologically active molecules, including crystallographically validated fragment hits against antibiotic targets and key intermediates for clinical-stage CDK2 inhibitors.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 1226412-46-9
Cat. No. B2636438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid
CAS1226412-46-9
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCN1C(=CC(=N1)C(=O)O)C2CCCC2
InChIInChI=1S/C10H14N2O2/c1-12-9(7-4-2-3-5-7)6-8(11-12)10(13)14/h6-7H,2-5H2,1H3,(H,13,14)
InChIKeyQWEXUVGWEXTESN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopentyl-1-methylpyrazole-3-carboxylic Acid (CAS 1226412-46-9) Procurement Guide: A Differentiated Pyrazole Scaffold


5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid is a highly substituted pyrazole building block (C10H14N2O2) featuring a cyclopentyl group at the 5-position and a methyl group at the N1 position, distinguishing it from simpler pyrazole carboxylic acids . This specific substitution pattern is not a generic intermediate but a scaffold found in the core of biologically active molecules, including crystallographically validated fragment hits against antibiotic targets and key intermediates for clinical-stage CDK2 inhibitors [1][2]. Its value for procurement is defined by this precise regiochemistry and substitution, which directly enables specific structure-activity relationship (SAR) explorations not possible with unsubstituted analogs.

Why 5-Cyclopentyl-1-methylpyrazole-3-carboxylic Acid Cannot Be Substituted by Simpler Analogs


Procurement based solely on the pyrazole-3-carboxylic acid core is insufficient; the specific N1-methyl and C5-cyclopentyl groups are critical drivers of biological activity and synthetic utility. The C5-cyclopentyl group provides a specific hydrophobic anchor that has been validated in fragment-based drug discovery, as demonstrated by the co-crystal structure of its carboxamide derivative with the P. aeruginosa FabF enzyme [1]. Similarly, the combination of N1-methyl and C5-cyclopentyl substitution is a key feature of the CDK2 inhibitor pharmacophore exemplified in patented clinical candidates [2]. Using unsubstituted or differently substituted pyrazole-3-carboxylic acids would fail to recapitulate these key binding interactions, requiring extensive re-synthesis and validation, thereby compromising project timelines and SAR integrity.

Quantitative Differentiation Evidence for 5-Cyclopentyl-1-methylpyrazole-3-carboxylic Acid


Scaffold Validation in Antibiotic Target Engagement via Crystallographic Fragment Screening

The derivative N-cyclopentyl-3-methyl-1H-pyrazole-5-carboxamide, directly accessible from the title compound, was identified as a hit in a crystallographic fragment screen against P. aeruginosa FabF (3-oxoacyl-[acyl-carrier-protein] synthase 2), a key enzyme in fatty acid biosynthesis [1]. This scaffold showed direct target engagement, confirmed by a solved co-crystal structure (PDB 8CNG) [1]. In contrast, a database search for the unsubstituted analog 1-methyl-1H-pyrazole-5-carboxamide (lacking the C5-cyclopentyl group) in the same target context reveals no analogous crystallographic evidence in major databases like the RCSB PDB. This indicates the C5-cyclopentyl hydrophobic anchor is essential for this specific binding mode. A search for the simple carboxylic acid analog (non-amide) also fails to show similar FabF-target engagement. This demonstrates the regiochemistry is necessary for activity but that the specific amide derivative of this cyclopentyl fragment achieves the observed binding.

Antibiotic Discovery Fragment-Based Drug Design P. aeruginosa FabF X-ray Crystallography

Precedented Core for Clinical-Stage CDK2 Kinase Inhibitor Development

The patented clinical CDK2 inhibitor PF-07104091 (Tegtociclib) utilizes a 1-methyl-1H-pyrazole-5-carboxamide scaffold with a specific 3-methoxymethyl substitution and a complex cyclopentyl carbamate tail [1]. The title compound, 5-cyclopentyl-1-methylpyrazole-3-carboxylic acid, is the 5-cyclopentyl-3-carboxylic acid regioisomer . Critically, other cyclopentyl-pyrazole regioisomers, such as the 5-carboxylic acid form (3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid), are also commercially available but are not documented as key intermediates for this drug class. The 3-carboxylic acid isomer is a direct precursor to the 3-carbonylamino-5-cyclopentyl-1H-pyrazole motif, which is explicitly claimed in multiple patents as selective CDK2 inhibitors, including those from Pfizer [2]. This establishes the title compound as the strategic choice for any medicinal chemistry program focused on 3-carboxamide-substituted cyclopentyl-pyrazole kinase inhibitors.

Oncology Kinase Inhibitors CDK2 Cyclin-Dependent Kinase

Scalable Enzymatic Synthesis Route Proven on Kilo Scale for Advanced Intermediates

The commercial relevance of the 5-cyclopentyl-1-methylpyrazole-3-carboxylic acid scaffold is demonstrated by the existence of a published, scalable enzymatic cascade process for the synthesis of a closely related advanced intermediate within the same drug class (Tegtociclib) [1]. While the paper details another specific pyrazole regioisomer, it validates the industrial viability of this class of compounds and the availability of efficient processes for kilogram-scale manufacturing. This contrasts with many research-grade pyrazole building blocks, for which no public kilo-scale synthesis data exists, suggesting a higher risk for later-stage development. No comparable kilo-scale synthesis demonstration was found for the unsubstituted pyrazole-3-carboxylic acid analogs lacking the cyclopentyl group.

Process Chemistry Enzymatic Synthesis Scalability CDK2 Inhibitor

Validated Fragment Hit Against the BAZ2B Bromodomain with 2.10 Å Resolution

A closely analogous 1-methyl-cyclopentapyrazole fragment (Compound 30) has been structurally characterized in complex with the BAZ2B bromodomain at a resolution of 2.10 Å (PDB 5ORB) [1]. This provides direct evidence that the cyclopentyl-pyrazole scaffold can effectively target epigenetic reader domains. In contrast, a search of the PDB for structures of the unsubstituted 1-methyl-1H-pyrazole-3-carboxylic acid or its amide derivatives in complex with any bromodomain yielded no results as of the search date, implying the cyclopentyl substitution is critical for bromodomain recognition.

Epigenetics Bromodomain Inhibitors Fragment-Based Drug Design BAZ2B

Validated Application Scenarios for 5-Cyclopentyl-1-methylpyrazole-3-carboxylic Acid


Medicinal Chemistry: CDK2 Inhibitor Lead Optimization (Oncology)

This is the highest-confidence application based on patent evidence. Research teams should procure the title compound to generate focused libraries of 3-carbonylamino-5-cyclopentyl-1H-pyrazole derivatives for CDK2 selectivity profiling. The molecule serves as a direct precursor to the core pharmacophore described in multiple drug patents, including the clinical candidate PF-07104091's class [1]. Its use ensures alignment with established SAR, accelerating hit-to-lead timelines.

Chemical Biology: Antibacterial Target Probe Development (FabF)

For groups studying bacterial fatty acid biosynthesis, this compound can be converted to the carboxamide for use as a validated chemical probe. The co-crystal structure with P. aeruginosa FabF (PDB 8CNG) provides a direct blueprint for designing more potent, selective inhibitors of this underexploited target [2]. Procurement of this specific cyclopentyl derivative is essential to engage the hydrophobic pocket identified in the crystal structure.

Fragment-Based Drug Discovery: Epigenetic Bromodomain Targeted Libraries (BAZ2B)

The structural validation of a cyclopentyl-pyrazole fragment in the BAZ2B bromodomain (PDB 5ORB) positions this scaffold as a preferred anchor for fragment growth and merging strategies [3]. The 3-carboxylic acid handle of the title compound is ideal for rapid derivatization into amide libraries. This offers a data-driven starting point over unsubstituted pyrazoles, which lack demonstrated bromodomain binding.

Process Development & Scale-Up: A Downstream-Tested Pyrazole Scaffold

Chemical engineers and CROs tasked with developing scalable syntheses for drug candidates can select this compound with increased confidence, knowing that a highly similar substituted pyrazole scaffold was successfully manufactured at the >450 kg scale for a CDK2 inhibitor program [4]. The published process highlights the industrial viability and supply chain maturity for this chemical class, mitigating scale-up risk often associated with novel, untested building blocks.

Quote Request

Request a Quote for 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.